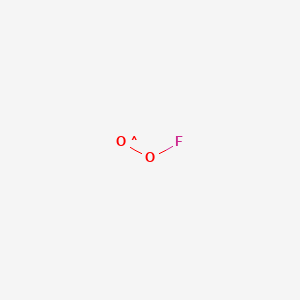

Dioxygen monofluoride

Description

Properties

CAS No. |

15499-23-7 |

|---|---|

Molecular Formula |

FO2 |

Molecular Weight |

50.997 g/mol |

InChI |

InChI=1S/FO2/c1-3-2 |

InChI Key |

GQRAHKRZRKCZPQ-UHFFFAOYSA-N |

SMILES |

[O]OF |

Canonical SMILES |

[O]OF |

Other CAS No. |

15499-23-7 |

Synonyms |

Dioxygen monofluoride |

Origin of Product |

United States |

Foundational & Exploratory

Discovery of the Dioxygen Monofluoride Radical: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dioxygen monofluoride radical (O₂F) is a highly reactive inorganic species that has garnered significant interest due to its unique electronic structure and bonding characteristics. Stable only at low temperatures, this radical plays a crucial role in understanding the chemistry of oxygen fluorides. This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of the O₂F radical, with a focus on the experimental protocols and quantitative data essential for researchers in chemistry and related fields.

Synthesis of the this compound Radical

The primary method for generating the this compound radical for laboratory study is through the photolysis of molecular fluorine (F₂) and dioxygen (O₂) in an inert gas matrix at cryogenic temperatures.[1][2] This technique, known as matrix isolation, allows for the trapping and stabilization of highly reactive species like O₂F.[2][3]

Experimental Protocol: Matrix Isolation Synthesis

A typical experimental setup for the matrix isolation synthesis of O₂F involves the co-deposition of a gaseous mixture of fluorine, oxygen, and a noble gas (usually argon) onto a cryogenic window.

Materials and Equipment:

-

Gaseous fluorine (F₂)

-

Gaseous oxygen (O₂), including isotopic variants such as ¹⁸O₂ for spectroscopic analysis

-

High-purity argon (Ar) or other noble gas

-

Cryostat with a transparent window (e.g., CsI for infrared spectroscopy) capable of reaching temperatures as low as 4.2 K.[4]

-

Gas mixing manifold for precise control of precursor concentrations

-

Deposition line with a nozzle directed at the cryogenic window

-

Ultraviolet (UV) lamp for photolysis (e.g., a mercury arc lamp)

-

Spectrometer (Infrared or Electron Spin Resonance) for in-situ analysis

Procedure:

-

Preparation of Gas Mixture: A gas mixture with a specific ratio of F₂:O₂:Ar is prepared. A common ratio is 1:1:1000 to ensure adequate isolation of the guest molecules in the argon host.[3]

-

Deposition: The gas mixture is slowly deposited onto the cold window, which is maintained at a temperature of around 10-20 K.[3][5] The deposition is carried out under high vacuum to prevent contamination.[2]

-

Photolysis: The deposited matrix is then irradiated with a UV light source. The photolysis of F₂ molecules generates fluorine atoms.[1][4]

-

Radical Formation: The highly reactive fluorine atoms diffuse through the matrix and react with the trapped O₂ molecules to form the O₂F radical.[4]

-

Annealing (Optional): In some experiments, the matrix is briefly warmed by a few degrees to allow for limited diffusion of trapped species, which can sometimes enhance the formation of the desired radical.[5]

-

Spectroscopic Analysis: The matrix-isolated O₂F radicals are then characterized in-situ using spectroscopic techniques such as infrared (IR) spectroscopy or electron spin resonance (ESR) spectroscopy.

Spectroscopic Characterization

Infrared Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the vibrational modes of the O₂F radical. By analyzing the absorption bands, researchers can gain insights into the bonding and structure of the molecule.[1] Isotopic substitution, particularly with ¹⁸O, is crucial for confirming the vibrational assignments.[1]

Table 1: Infrared Vibrational Frequencies of the O₂F Radical in an Argon Matrix [1]

| Vibrational Mode | Frequency (cm⁻¹) |

| O-O Stretch (ν₁) | 1499.7 |

| O-F Stretch (ν₂) | 586.4 |

| O-O-F Bend (ν₃) | 376.0 |

The high frequency of the O-O stretching mode (ν₁) is indicative of a bond with significant double-bond character, similar to that in molecular oxygen.[1] Conversely, the low frequency of the O-F stretching mode (ν₂) suggests a relatively weak O-F bond.[1]

Electron Spin Resonance (ESR) Spectroscopy

As a free radical, O₂F possesses an unpaired electron, making it amenable to study by ESR spectroscopy.[4] This technique provides detailed information about the electronic environment of the unpaired electron and its interaction with nearby magnetic nuclei, such as the fluorine atom.

The ESR spectrum of O₂F is characterized by its g-tensor and the hyperfine coupling tensor for the fluorine nucleus.[4]

Table 2: ESR Spectroscopic Parameters for the O₂F Radical in an Argon Matrix at 4.2 K [4]

| Parameter | Value |

| g-Tensor Components | |

| g₁ | 2.0080 |

| g₂ | 2.0008 |

| g₃ | 2.0022 |

| Fluorine Hyperfine Splitting Tensor Components (MHz) | |

| A₁/h | ±288.4 |

| A₂/h | ∓141.1 |

| A₃/h | ∓39.2 |

The anisotropy of the g-tensor and the hyperfine coupling constants provide valuable information about the geometry and electronic structure of the radical.[4]

Molecular Structure and Bonding

The combination of spectroscopic data and theoretical calculations has provided a clear picture of the structure of the this compound radical.

Table 3: Structural Parameters of the O₂F Radical

| Parameter | Value | Reference |

| O-O Bond Length | 1.200 Å | [1] |

| O-F Bond Length | 1.649 Å | [1] |

| O-O-F Bond Angle | 111.19° | [1] |

Reaction Mechanisms and Logical Relationships

The formation of the this compound radical via the photolysis of fluorine and oxygen in an inert matrix can be visualized as a two-step process.

The experimental workflow for the synthesis and characterization of the O₂F radical using matrix isolation spectroscopy follows a logical sequence of steps.

Conclusion

The discovery and characterization of the this compound radical have been made possible through the application of advanced experimental techniques, particularly matrix isolation spectroscopy. The quantitative data obtained from infrared and electron spin resonance spectroscopy have provided a detailed understanding of the structure, bonding, and electronic properties of this highly reactive species. The experimental protocols outlined in this guide serve as a valuable resource for researchers seeking to study the O₂F radical and other transient chemical intermediates. Further research into the reactivity of O₂F could have implications for a variety of fields, including atmospheric chemistry and the development of new high-energy materials.

References

Synthesis of Dioxygen Monofluoride from Dioxygen Difluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of dioxygen monofluoride (O₂F), a highly reactive radical species, from its precursor, dioxygen difluoride (O₂F₂). This document outlines the primary synthesis methodologies, including thermal decomposition and photolysis, and presents key quantitative data for the compounds involved. Detailed experimental protocols, safety precautions, and visual representations of the reaction pathways and workflows are included to support researchers in the safe and effective generation of this compound for advanced research applications.

Introduction

This compound (O₂F) is a highly reactive and unstable inorganic radical.[1] Its transient nature makes it a subject of significant interest in fundamental chemical research, with potential implications in various fields requiring potent oxidizing or fluorinating agents. The primary route to generating O₂F is through the decomposition of dioxygen difluoride (O₂F₂), an equally unstable and hazardous compound. This guide details the synthesis of O₂F from O₂F₂, providing the necessary technical information for its preparation and handling in a controlled laboratory setting. Given the extreme reactivity and instability of both the precursor and the product, a thorough understanding of the procedures and stringent adherence to safety protocols are paramount.

Physicochemical Properties and Quantitative Data

A comprehensive understanding of the physical and chemical properties of both dioxygen difluoride and this compound is crucial for their synthesis and handling. The following tables summarize key quantitative data for these compounds, primarily sourced from the work of Lyman in the Journal of Physical and Chemical Reference Data.[2][3][4]

Table 1: Physical and Thermodynamic Properties of O₂F₂ and O₂F

| Property | Dioxygen Difluoride (O₂F₂) | This compound (O₂F) |

| Molar Mass | 69.996 g/mol [5] | 50.996 g/mol |

| Appearance | Orange-red solid, red liquid[5] | Gaseous radical |

| Melting Point | -154 °C (119 K)[5] | N/A (stable only at low temp) |

| Boiling Point | -57 °C (216 K) (extrapolated)[5] | N/A |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 19.2 kJ/mol[5] | 10.9 kJ/mol |

| Standard Molar Entropy (S⦵₂₉₈) | 277.2 J/(mol·K)[5] | 247.4 J/(mol·K) |

Table 2: Spectroscopic Data for O₂F₂ and O₂F

| Spectroscopic Parameter | Dioxygen Difluoride (O₂F₂) | This compound (O₂F) |

| ¹⁹F NMR Chemical Shift | 865 ppm[1] | Not reported |

| Vibrational Frequencies (cm⁻¹) | ν₁(O-O stretch): 1292ν₂(sym. F-O stretch): 615ν₃(torsion): 360ν₄(asym. F-O stretch): 622ν₅(sym. F-O bend): 463ν₆(asym. F-O bend): 200 | ν₁(O-O stretch): 1490.0ν₂(O-F stretch): 579.3ν₃(bend): 376.0 |

| Rotational Constants (cm⁻¹) | A: 0.7291B: 0.2845C: 0.2647 | A: 3.129B: 0.3046C: 0.2776 |

Synthesis Methodologies

The generation of this compound is primarily achieved through the decomposition of dioxygen difluoride. Two principal methods are employed: thermal decomposition and photolysis.

Synthesis of the Precursor: Dioxygen Difluoride (O₂F₂)

The synthesis of the starting material, O₂F₂, is a critical first step. O₂F₂ is an extremely powerful oxidizing agent that decomposes into oxygen and fluorine even at -160°C at a rate of 4% per day.[5] Several methods for its preparation have been reported:

-

Electric Discharge: Subjecting a 1:1 mixture of gaseous fluorine and oxygen at low pressure (7–17 mmHg) to an electric discharge of 25–30 mA at 2.1–2.4 kV.[5]

-

High-Temperature Synthesis: Heating a mixture of fluorine and oxygen to 700°C and then rapidly cooling the products using liquid oxygen.

-

Photochemical Synthesis: Irradiating a mixture of liquid oxygen and liquid fluorine with strong UV light at low temperatures.

Synthesis of this compound (O₂F)

The thermal decomposition of dioxygen difluoride yields the this compound radical and a fluorine atom.

Reaction Pathway:

Caption: Thermal decomposition pathway of O₂F₂ to O₂F and a fluorine radical.

Experimental Protocol: Thermal Decomposition

-

Precursor Preparation: Synthesize and purify O₂F₂ using an appropriate method (e.g., electric discharge) and store it at liquid nitrogen temperatures (-196 °C) in a passivated stainless steel or a suitable fluoropolymer container.

-

Apparatus: The decomposition is typically carried out in a high-vacuum system equipped with a cold trap. The reaction vessel should be made of a material resistant to fluorine and oxygen fluorides, such as Monel or passivated stainless steel.

-

Procedure:

-

Evacuate the entire system to a high vacuum.

-

Cool a trap downstream from the reaction vessel with liquid nitrogen to collect any unreacted O₂F₂ and the O₂F product.

-

Gently warm the container with solid O₂F₂ to a temperature where its vapor pressure is low but sufficient for transfer (e.g., -160 °C to -150 °C).

-

Allow the gaseous O₂F₂ to flow through the reaction zone, which is maintained at a controlled temperature for decomposition. The precise temperature for optimal O₂F generation is a critical parameter and must be carefully controlled to favor the desired unimolecular decomposition over complete decomposition to O₂ and F₂.

-

The products, including O₂F, are condensed in the liquid nitrogen trap.

-

-

Purification: Separation of O₂F from unreacted O₂F₂ and other byproducts (O₂, F₂) is challenging due to the high reactivity and instability of O₂F. Fractional condensation at very low temperatures can be attempted.

-

Yield: The yield of O₂F from this process is often low and difficult to quantify due to its instability. Explosions can occur if the temperature is not carefully controlled.[6]

An alternative route to O₂F involves the photolysis of a dilute mixture of fluorine and oxygen in an inert gas matrix, typically argon, at very low temperatures.

Reaction Pathway:

Caption: Two-step synthesis of O₂F via photolysis of F₂ and subsequent radical reaction with O₂.

Experimental Protocol: Low-Temperature Photolysis

-

Reactant Preparation: Prepare a gas mixture of F₂ and O₂ in a high dilution of argon (e.g., 1:1:1000).

-

Apparatus: A cryostat equipped with a transparent window (e.g., CsI or BaF₂) for UV irradiation is required. The sample is condensed onto a cold window maintained at cryogenic temperatures (typically below 20 K). A UV light source, such as a mercury arc lamp, is positioned to irradiate the condensed matrix.

-

Procedure:

-

Cool the cryostat window to the desired low temperature (e.g., 12 K).

-

Slowly deposit the F₂/O₂/Ar gas mixture onto the cold window to form a solid matrix.

-

Irradiate the matrix with UV light for a specified duration. The UV photons will dissociate the F₂ molecules into F atoms.

-

The mobile F atoms can then react with neighboring O₂ molecules within the matrix to form O₂F.

-

The O₂F radical is trapped and stabilized within the inert argon matrix.

-

-

Characterization: The product is typically characterized in situ using matrix isolation spectroscopy (e.g., infrared or EPR spectroscopy).

-

Yield: This method is primarily used for spectroscopic studies of the O₂F radical rather than for bulk synthesis, and thus yields are typically not reported in terms of mass.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the synthesis of this compound, emphasizing the critical safety and handling considerations.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Fundamental Properties of the O2F Radical

This technical guide provides a comprehensive overview of the core physicochemical properties, experimental characterization, and reactivity of the dioxygen fluoride radical (O₂F). As a highly reactive intermediate, understanding its fundamental characteristics is crucial for various fields, including atmospheric chemistry, materials science, and pharmacology.

Core Physicochemical Properties

The dioxygen fluoride radical is a nonlinear polyatomic molecule whose properties have been determined through a combination of spectroscopic and chemical kinetic studies.[1][2] It is a significant species in the family of oxygen fluorides.[1]

Structural and Spectroscopic Data

The structural and spectroscopic constants are essential for the identification and characterization of the O₂F radical. The data presented below are derived from reliable spectroscopic studies.[1]

Table 1: Spectroscopic Constants for the O₂F Radical

| Property | Value | Reference |

|---|---|---|

| Rotational Constant A | 3.159 cm⁻¹ | [1] |

| Rotational Constant B | 0.330 cm⁻¹ | [1] |

| Rotational Constant C | 0.298 cm⁻¹ | [1] |

| Vibrational Frequency ν₁ | 1500 cm⁻¹ | [1] |

| Vibrational Frequency ν₂ | 600 cm⁻¹ | [1] |

| Vibrational Frequency ν₃ | 400 cm⁻¹ | [1] |

| Electronic State Degeneracy | 2 |[1] |

Note: The vibrational frequencies are estimates used for thermodynamic calculations.

Thermodynamic Properties

Thermochemical data for the O₂F radical are critical for modeling its behavior in chemical systems. Recent re-evaluations have significantly improved the accuracy of these values.[1] The standard enthalpy of formation has been updated based on new experimental data, reducing previous uncertainty by an order of magnitude.[1] The O-F bond is noted to be the weaker of the two bonds in the O₂F radical.[2]

Table 2: Standard Thermodynamic Properties of the O₂F Radical (Gas Phase, 298.15 K)

| Property | Value (kJ mol⁻¹) | Reference |

|---|---|---|

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | 21.7 ± 4.0 | [1] |

| Gibbs Free Energy of Formation (ΔfG⦵) | 27.2 |[1][2] |

Experimental Generation and Detection Protocols

The transient and highly reactive nature of the O₂F radical necessitates specialized techniques for its generation and detection.

Generation of the O₂F Radical

The O₂F radical is typically generated as an intermediate product from precursors like dioxygen difluoride (O₂F₂) or oxygen difluoride (OF₂).

Protocol 1: Decomposition of Dioxygen Difluoride (O₂F₂) This method involves the controlled decomposition of O₂F₂, which produces O₂F radicals as intermediates.[3]

-

Apparatus: A cryogenic setup equipped for Electron Paramagnetic Resonance (EPR) spectroscopy.

-

Procedure:

-

Synthesize O₂F₂ by passing a 1:1 mixture of gaseous fluorine and oxygen at low pressure (7–17 mmHg) through an electric discharge (2.1–2.4 kV).[4]

-

Condense the O₂F₂ product at cryogenic temperatures (e.g., 77 K).

-

Allow for controlled decomposition. The O₂F₂ produces EPR signals attributable to intermediate free radicals, including O₂F.[3]

-

Protocol 2: Photolysis of Precursors in a Cryogenic Matrix This is a common method for generating and isolating reactive species for spectroscopic analysis. The O₂F radical can be formed via the photo-decomposition of OF₂.[5][6]

-

Apparatus: A standard matrix isolation setup, including a cryogenic cold finger (e.g., cooled to 5-15 K), a gas deposition system, a precursor source (OF₂), and a radiation source (e.g., UV lamp or laser).

-

Procedure:

-

Prepare a dilute mixture of the OF₂ precursor seeded in an excess of an inert matrix gas (e.g., Argon or Neon).[5]

-

Slowly deposit the gas mixture onto the cold finger, forming a solid, inert matrix that traps the precursor molecules.

-

Irradiate the matrix with UV or broad-band radiation. This radiation induces photo-decomposition of the OF₂ precursor, generating OF radicals.[5][6]

-

Subsequent reactions or further photolysis within the matrix can lead to the formation of the O₂F radical.

-

Detection and Characterization Methods

Direct detection of the O₂F radical relies on spectroscopic techniques that can identify species with unpaired electrons or characteristic vibrational modes.

-

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is a primary technique for detecting and characterizing free radicals.[7] It relies on the interaction of the unpaired electron's spin with a magnetic field.[7] Studies have successfully used EPR at 77 K to identify O₂F as an intermediate in the decomposition of O₂F₂.[3] One observed signal indicates a radical with an unpaired electron experiencing hyperfine interaction with a single fluorine nucleus, consistent with the O₂F structure.[3]

-

Infrared (IR) Matrix Isolation Spectroscopy: This technique allows for the characterization of the vibrational modes of the O₂F radical. By trapping the radical in an inert gas matrix at cryogenic temperatures, its structure can be stabilized for IR analysis.[5][6] This method has been used to identify related species like the OF radical, which shows characteristic bands in Neon and Argon matrices.[5][6]

Reactivity and Reaction Mechanisms

Radical reactions are characterized by three key stages: initiation, propagation, and termination.[8][9] The O₂F radical, being highly reactive, participates in such reaction cascades.

Formation (Initiation)

The formation of radicals requires an initial input of energy, typically from heat or light, to cause homolytic cleavage of a covalent bond.[10][11]

-

Photodissociation: As described in the generation protocol, high-energy photons can break the O-F bond in precursors like OF₂ to generate radicals.[5][6]

-

OF₂ + hν → OF• + F•

-

Propagation

In this stage, a radical reacts with a stable molecule to form a new product and another radical, thus continuing the chain reaction.[9] The O₂F radical can be formed in propagation steps involving other radical species.

-

Reaction with O₂: An oxygen fluoride radical (OF•) can react with molecular oxygen.

-

OF• + O₂ → O₂F•

-

Termination

The chain reaction concludes when two radicals combine to form a stable, non-radical product.[9]

-

Dimerization/Combination: Two O₂F radicals could potentially combine, or one could react with another radical species in the system.

-

O₂F• + O₂F• → O₄F₂

-

O₂F• + F• → O₂F₂

-

References

- 1. nist.gov [nist.gov]

- 2. srd.nist.gov [srd.nist.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Dioxygen difluoride - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Oxygen radical character in group 11 oxygen fluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tuning the RADICAL sensor to detect free radicals - RADICAL [radical-air.eu]

- 8. crab.rutgers.edu [crab.rutgers.edu]

- 9. Khan Academy [khanacademy.org]

- 10. m.youtube.com [m.youtube.com]

- 11. Radical (chemistry) - Wikipedia [en.wikipedia.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Molecular Structure of Dioxygen Monofluoride

Abstract

This compound (O₂F) is a reactive, paramagnetic radical species that has garnered significant interest in structural chemistry and spectroscopy. Its unique bonding characteristics, existing as a stable entity only at low temperatures, present a compelling case for detailed molecular analysis. This guide provides a comprehensive overview of the molecular structure of this compound, consolidating key experimental data and methodologies. Quantitative structural and spectroscopic parameters are presented in tabular format for clarity and comparative analysis. Detailed experimental protocols for the synthesis and characterization of O₂F are outlined, and its molecular structure and formation pathway are visually represented through diagrams generated using the DOT language.

Introduction

This compound, with the chemical formula O₂F, is an inorganic radical composed of fluorine and oxygen.[1] The molecule is notable for its instability at ambient temperatures, necessitating cryogenic conditions for its study.[1] The presence of an unpaired electron makes it highly reactive and amenable to investigation by techniques such as electron spin resonance (ESR) spectroscopy. Understanding the molecular geometry, bond lengths, and vibrational frequencies of O₂F provides fundamental insights into the nature of chemical bonding in oxygen fluoride compounds. This document serves as a technical resource, compiling and presenting the core structural and experimental details of this compound for the scientific community.

Molecular Structure and Bonding

The molecular structure of this compound is characterized by a bent O-O-F arrangement. Spectroscopic and theoretical studies have established that the this compound radical possesses a structure with Cₛ symmetry.[2] A key feature of its bonding is the presence of a strong oxygen-oxygen bond, which exhibits significant double-bond character, akin to that in molecular oxygen (O₂).[3] In contrast, the oxygen-fluorine bond is comparatively weak.[3]

Visualization of Molecular Structure

The bent geometry of the this compound radical is depicted in the following diagram.

Caption: Molecular structure of this compound (O₂F).

Quantitative Molecular Data

The precise geometric parameters and vibrational frequencies of this compound have been determined through various spectroscopic techniques. The following tables summarize these key quantitative findings.

Bond Lengths and Angle

The equilibrium geometry of the O₂F radical has been determined with high precision.

| Parameter | Value | Reference |

| O-O Bond Length | 1.200 Å | [2] |

| O-F Bond Length | 1.649 Å | [2] |

| O-O-F Bond Angle | 111.19° | [2] |

Vibrational Frequencies

Infrared spectroscopy has been instrumental in characterizing the vibrational modes of O₂F.

| Vibrational Mode | Wavenumber (cm⁻¹) |

| O-O Stretch | 1499.7 |

| O-F Stretch | 586.4 |

| O-O-F Bend | 376.0 |

Experimental Protocols

The synthesis and characterization of this compound require specialized experimental setups due to its high reactivity and thermal instability.

Synthesis of this compound

The primary method for producing the O₂F radical is through the photolysis of molecular fluorine (F₂) and dioxygen (O₂) in an inert gas matrix at cryogenic temperatures.[3]

Experimental Workflow for O₂F Synthesis and ESR Analysis

Caption: Workflow for the synthesis and analysis of O₂F.

Methodology:

-

Reactant Mixture Preparation: A gaseous mixture of molecular fluorine (F₂) and dioxygen (O₂) is prepared, typically with a high excess of an inert matrix gas such as argon.

-

Matrix Isolation: The gas mixture is slowly deposited onto a spectroscopic window, such as CsI or a sapphire rod, cooled to a temperature of 4.2 K using a liquid helium cryostat. This forms a solid, inert matrix in which the reactants are isolated.

-

Photolysis: The matrix-isolated sample is irradiated with ultraviolet light from a suitable source (e.g., a mercury arc lamp). The photolysis of F₂ molecules generates fluorine atoms.

-

Radical Formation: The mobile fluorine atoms diffuse through the argon matrix and react with the isolated O₂ molecules to form this compound radicals (F + O₂ → O₂F).[1]

Spectroscopic Characterization

Infrared Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to record the infrared spectra of the matrix-isolated species before and after photolysis.

-

Procedure: The infrared beam is passed through the spectroscopic window containing the sample. The resulting absorption spectrum reveals the vibrational frequencies of the newly formed O₂F radicals.

Electron Spin Resonance (ESR) Spectroscopy:

-

Instrumentation: An X-band ESR spectrometer equipped with a microwave cavity capable of accommodating the cryogenic setup is utilized.

-

Procedure: The sample, maintained at 4.2 K, is placed within the ESR cavity. The interaction of the unpaired electron in the O₂F radical with the applied magnetic field results in a characteristic ESR spectrum. Analysis of the g-factor and hyperfine splitting constants provides detailed information about the electronic structure and orientation of the radical within the matrix.[3]

Concluding Remarks

The molecular structure of this compound has been well-elucidated through a combination of cryogenic matrix isolation techniques and high-resolution spectroscopy. The experimentally determined bond lengths and angle, along with its vibrational frequencies, provide a robust model of this intriguing radical. The methodologies outlined in this guide are fundamental to the study of transient and highly reactive chemical species. For professionals in drug development and related fields, an understanding of the structure and reactivity of such radical species can be pertinent to the study of oxidative stress and the mechanisms of action of certain therapeutic agents.

References

CAS number for dioxygen monofluoride (15499-23-7)

An In-depth Technical Guide to Dioxygen Monofluoride (CAS Number: 15499-23-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, identified by the CAS number 15499-23-7, is a highly reactive inorganic radical with the chemical formula O₂F.[1] This compound is of significant interest in various fields of chemical research due to its potent oxidizing properties and its role as an intermediate in oxygen-fluorine chemistry. It is a member of the oxygen fluorides, a class of compounds known for their instability and high reactivity.[1][2] this compound is stable only at low temperatures, which presents challenges for its study and application.[1] This guide provides a comprehensive overview of the technical data and experimental protocols related to this compound, with a strong emphasis on safety and handling procedures.

Chemical and Physical Properties

This compound is a radical, meaning it possesses an unpaired electron, which contributes to its high reactivity. Its fundamental properties are summarized in the tables below.

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | FO₂[3] |

| CAS Number | 15499-23-7[3] |

| Molar Mass | 50.996 g·mol⁻¹[1] |

| Appearance | Unstable, characterized spectroscopically |

Table 2: Structural and Spectroscopic Data

| Parameter | Value |

| O-O Bond Length | 1.200 Å[4] |

| O-F Bond Length | ~1.649 Å (computationally estimated) |

| Vibrational Frequencies (cm⁻¹) | 1499.7 (O-O stretch), 586.4, 376.0[5][6] |

Synthesis and Reactivity

The synthesis of this compound is challenging due to its instability. The primary methods for its generation are performed at low temperatures.

Synthesis Pathways

Two principal methods for the synthesis of this compound have been reported:

-

Thermal Decomposition of Dioxygen Difluoride (O₂F₂): This method involves the controlled decomposition of O₂F₂ to yield the O₂F radical.[1]

-

Photolysis of Fluorine (F₂) and Oxygen (O₂): The irradiation of a mixture of fluorine and oxygen, typically diluted in an inert gas matrix such as argon, at low temperatures leads to the formation of this compound.[1]

Reactivity and Decomposition

This compound is a potent oxidizing agent.[1] Its high reactivity stems from its radical nature and the presence of highly electronegative fluorine and oxygen atoms. The compound is unstable and readily decomposes, particularly at elevated temperatures. The primary decomposition pathway involves the formation of oxygen and fluorine.

Experimental Protocols

Due to the hazardous nature of this compound and its precursors, the following experimental protocols are generalized and should only be attempted by experienced researchers in appropriately equipped laboratories.

Synthesis by Photolysis of F₂ and O₂ in an Inert Matrix

This method allows for the spectroscopic characterization of this compound in a stabilized environment.

Objective: To generate and spectroscopically identify this compound.

Materials:

-

Fluorine gas (F₂)

-

Oxygen gas (O₂)

-

Argon (Ar) or Nitrogen (N₂) gas (matrix material)

-

Low-temperature cell with a CsI window

-

UV light source (e.g., mercury arc lamp)

-

Infrared spectrometer

Procedure:

-

Prepare a gaseous mixture of F₂ and O₂ diluted in a large excess of the matrix gas (e.g., Ar:O₂:F₂ ratio of 1000:10:1).

-

Slowly deposit the gas mixture onto a pre-cooled CsI window maintained at cryogenic temperatures (typically below 20 K).

-

Record a background infrared spectrum of the matrix-isolated reactants.

-

Irradiate the matrix with a UV light source for a specified duration.

-

Record the infrared spectrum of the photolyzed matrix.

-

Identify the absorption bands corresponding to O₂F by comparing the spectrum with literature values (1499.7, 586.4, and 376.0 cm⁻¹).[5][6]

Safety and Handling

This compound and its precursors are extremely hazardous materials. All work must be conducted in a well-ventilated fume hood or a glovebox designed for handling reactive gases.

Table 3: Hazard Summary and Safety Precautions

| Hazard | Precaution |

| Extreme Reactivity | Avoid contact with organic materials, reducing agents, and moisture.[7] Reactions can be explosive.[7] |

| Toxicity | Highly toxic by inhalation.[8] |

| Corrosivity | Corrosive to skin and eyes.[9] Precursors and decomposition products (e.g., HF) are also highly corrosive.[7] |

| Explosion Hazard | Precursor O₂F₂ decomposes explosively.[10] Handle only at very low temperatures. |

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.[11]

-

Skin Protection: A flame-resistant lab coat and cryogenic gloves for handling cooled equipment are required.[8]

-

Respiratory Protection: A self-contained breathing apparatus (SCBA) may be necessary for emergency situations.

Emergency Procedures:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes.[9]

-

Eye Contact: Immediately flush with water for at least 15 minutes and seek immediate medical attention.[9]

-

Inhalation: Move to fresh air immediately and seek medical attention.

Conclusion

This compound (CAS 15499-23-7) is a fascinating and highly reactive molecule with significant potential in specialized areas of chemistry. Its inherent instability necessitates handling and synthesis at cryogenic temperatures by experienced personnel using appropriate safety measures. This guide provides a foundational understanding of its properties, synthesis, and the critical safety protocols required for its study. Further research into its reactivity and potential applications will undoubtedly continue to advance our understanding of fluorine and oxygen chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Dioxygen difluoride | Magnificent molecules | RSC Education [edu.rsc.org]

- 3. This compound | FO2 | CID 139943 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CCCBDB Experimental bond lengths 3 [cccbdb.nist.gov]

- 5. pubs.aip.org [pubs.aip.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. grokipedia.com [grokipedia.com]

- 11. nj.gov [nj.gov]

Unveiling the Fleeting Existence of the Fluoroperoxy Radical: A Technical Deep Dive

For Immediate Release

[City, State] – [Date] – In a comprehensive technical guide released today, the intricate details of the fluoroperoxy radical (FOO•), a transient yet significant species in atmospheric and combustion chemistry, are laid bare for the scientific community. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth understanding of the radical's electron configuration, molecular structure, and spectroscopic properties, supported by meticulously compiled quantitative data and detailed experimental protocols.

The fluoroperoxy radical, a molecule with an unpaired electron, plays a crucial role in various chemical reactions. Understanding its fundamental properties is paramount for developing accurate models of atmospheric processes and combustion phenomena. This guide synthesizes the current body of knowledge, drawing from both theoretical and experimental studies to offer a holistic view of this reactive intermediate.

Molecular Structure and Bonding

The electron configuration of the fluoroperoxy radical dictates its geometry and reactivity. Theoretical studies, primarily employing high-level quantum chemical methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], have been instrumental in elucidating its structural parameters. The molecule adopts a bent geometry, with the fluorine and terminal oxygen atoms positioned on the same side of the central oxygen atom.

Below is a summary of key geometric and vibrational data obtained from computational studies.

| Parameter | Value (CCSD(T)/aug-cc-pVTZ) |

| Bond Lengths (Å) | |

| r(O-O) | 1.325 |

| r(F-O) | 1.432 |

| Bond Angle (°) | |

| ∠(F-O-O) | 108.5 |

| Vibrational Frequencies (cm⁻¹) | |

| ν(O-O stretch) | 1150 |

| ν(F-O stretch) | 750 |

| ν(F-O-O bend) | 450 |

Experimental Characterization: A Glimpse into a Transient Species

Direct experimental investigation of the fluoroperoxy radical is challenging due to its high reactivity and short lifetime. However, specialized techniques have enabled its observation and characterization.

Experimental Protocols

1. Gas-Phase Synthesis via Photolysis:

The fluoroperoxy radical is commonly generated in the gas phase through the photolysis of a precursor mixture. A typical experimental setup involves the following steps:

-

Precursor Mixture: A mixture of fluorine gas (F₂) and oxygen gas (O₂), often diluted in an inert gas like argon, is prepared in a specific ratio.

-

Photolysis: The gas mixture is subjected to ultraviolet (UV) radiation, typically from an excimer laser (e.g., at 193 nm or 248 nm). The UV photons dissociate the fluorine molecules into fluorine atoms (F•).

-

Radical Formation: The generated fluorine atoms then react with molecular oxygen in a three-body reaction to form the fluoroperoxy radical: F• + O₂ + M → FOO• + M (where M is a third body, usually the inert diluent gas, which stabilizes the newly formed radical by removing excess energy).

2. Matrix Isolation Spectroscopy:

To stabilize the highly reactive FOO• radical for spectroscopic analysis, the technique of matrix isolation is employed.

-

Matrix Deposition: The gas mixture containing the in-situ generated FOO• radicals is rapidly condensed onto a cryogenic surface (e.g., a CsI window cooled to ~10-20 K) along with a large excess of an inert matrix gas (e.g., argon or neon).

-

Spectroscopic Analysis: The trapped radicals are then interrogated using various spectroscopic methods, primarily Fourier Transform Infrared (FTIR) spectroscopy. The inert matrix prevents the radicals from reacting with each other, allowing for the measurement of their vibrational frequencies.

3. Microwave Spectroscopy:

Microwave spectroscopy provides highly precise information about the rotational constants of a molecule, from which its geometry can be accurately determined.

-

Radical Generation: Similar to the photolysis method, FOO• radicals are generated in a supersonic jet expansion.

-

Microwave Interaction: The radicals are then passed through a microwave cavity where they interact with a microwave field.

-

Detection: The absorption of microwave radiation at specific frequencies corresponding to rotational transitions is detected, allowing for the determination of the molecule's rotational constants and, consequently, its bond lengths and angles.

Logical Relationships in Fluoroperoxy Radical Chemistry

The formation and subsequent reactions of the fluoroperoxy radical can be visualized as a series of interconnected steps. The following diagram illustrates a simplified logical workflow for the generation and a potential reaction pathway of the FOO• radical.

Caption: A simplified workflow illustrating the generation of the fluoroperoxy radical via photolysis of F₂ and its subsequent reaction with nitric oxide.

This in-depth guide serves as a critical resource for scientists and researchers, providing the necessary foundational knowledge to advance our understanding of the complex chemical systems where the fluoroperoxy radical plays a pivotal role. The detailed data and experimental protocols are expected to facilitate further research and the development of more accurate predictive models.

The Fluoroperoxy Radical (FOO): An In-depth Technical Guide on its Existence and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fluoroperoxy radical (FOO), a highly reactive species, has been the subject of considerable interest due to its role in atmospheric and combustion chemistry. Its transient nature makes direct experimental characterization challenging, yet a combination of theoretical and experimental studies has provided significant insights into its existence, structure, stability, and reactivity. This technical guide provides a comprehensive overview of the current understanding of the fluoroperoxy radical, with a focus on its experimental generation, spectroscopic characterization, and key chemical reactions. Detailed experimental protocols, quantitative data, and visual representations of its reaction pathways are presented to serve as a valuable resource for researchers in relevant fields.

Existence and Stability

The existence of the fluoroperoxy radical in the gas phase has been confirmed through various experimental observations, primarily at low temperatures where its stability is enhanced. Theoretical calculations, particularly using high-level coupled-cluster methods like CCSDT, have been instrumental in predicting its properties and corroborating experimental findings. The ground electronic state of the FOO radical is determined to be of ²A'' symmetry.

Computational studies have established that the radical possesses a bent structure. The enthalpy of formation (ΔfH°₂₉₈) of the FOO radical has been a key parameter in understanding its stability. Theoretical calculations at the CCSDT level predict a value of 6.5 ± 1 kcal/mol, which shows excellent agreement with the experimentally determined value of 6.24 ± 0.5 kcal/mol. This relatively low positive enthalpy of formation indicates that the radical is thermodynamically unstable with respect to its constituent elements but can exist as a transient species.

Experimental Generation and Detection

The generation of the fluoroperoxy radical for experimental study is primarily achieved through the reaction of fluorine atoms with molecular oxygen. A common and effective method is the pulse radiolysis of a mixture of argon, fluorine (F₂), and oxygen (O₂).

Experimental Protocol: Pulse Radiolysis-Transient UV Absorption

Objective: To generate and detect the fluoroperoxy radical in the gas phase and study its kinetics.

Methodology:

-

Gas Mixture Preparation: A mixture of argon (Ar), fluorine (F₂), and oxygen (O₂) is prepared in a gas handling system. Typical partial pressures are in the range of several Torr for F₂ and O₂, with the balance being Ar up to a total pressure of approximately 1 atmosphere.

-

Radiolysis: The gas mixture is subjected to a short pulse of high-energy electrons (typically in the MeV range) from a linear accelerator. This pulse dissociates the F₂ molecules, generating fluorine atoms (F).

-

Radical Formation: The generated fluorine atoms rapidly react with molecular oxygen in a three-body reaction to form the fluoroperoxy radical: F + O₂ + M → FOO + M (where M is a third body, typically Ar)

-

Detection: The transient concentration of the FOO radical is monitored by time-resolved ultraviolet (UV) absorption spectroscopy. The FOO radical has a known absorption band, and its absorbance at a specific wavelength (e.g., 215 nm) is measured as a function of time after the radiolysis pulse.

-

Kinetic Analysis: The decay of the UV absorption signal provides information about the reaction kinetics of the FOO radical, including its self-reaction and reactions with other species present in the gas mixture.

The workflow for this experimental setup can be visualized as follows:

Molecular Structure and Spectroscopic Data

The molecular structure of the fluoroperoxy radical has been elucidated through a combination of theoretical calculations and spectroscopic experiments. The key structural parameters and vibrational frequencies are summarized in the table below. While experimental data for some parameters are still sought after, theoretical predictions provide a reliable framework.

| Parameter | Theoretical Value (CCSDT) | Experimental Value |

| Geometry | ||

| F-O Bond Length (Å) | 1.632 ± 0.005 | In agreement |

| O-O Bond Length (Å) | ~1.2 | Not available |

| F-O-O Bond Angle (°) | ~110 | Not available |

| Vibrational Frequencies (cm⁻¹) | ||

| ν₁(O-O stretch) | ~1500 | Not available |

| ν₂(F-O-O bend) | ~500 | Not available |

| ν₃(F-O stretch) | ~400 | Not available |

| Thermochemical Data | ||

| ΔfH°₂₉₈ (kcal/mol) | 6.5 ± 1 | 6.24 ± 0.5 |

Chemical Reactivity and Reaction Pathways

The fluoroperoxy radical is a highly reactive species that participates in a variety of chemical reactions. Its reactivity is of particular importance in atmospheric chemistry, where it can influence ozone depletion cycles and the formation of other atmospheric pollutants.

Reaction with Nitric Oxide (NO)

One of the most significant reactions of the fluoroperoxy radical is its reaction with nitric oxide (NO). This reaction proceeds through the formation of an unstable intermediate, fluoronitrate (FOONO), which then rapidly dissociates to form nitrosyl fluoride (FNO) and molecular oxygen (O₂).

The signaling pathway for this reaction is depicted below:

Formation and Characterization of Dioxygen Monofluoride (O₂F) in Cryogenic Matrices: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the synthesis, experimental protocols, and spectroscopic characterization of the dioxygen monofluoride radical (O₂F) using cryogenic matrix isolation techniques.

Introduction

This compound, with the chemical formula O₂F, is a highly reactive free radical.[1] Its transient nature makes it stable only at very low temperatures, necessitating specialized techniques for its study.[1] Cryogenic matrix isolation is a powerful experimental method that allows for the generation, trapping, and spectroscopic analysis of such unstable species. In this technique, precursor molecules are co-deposited with a large excess of an inert gas (e.g., Argon, Nitrogen) onto a cryogenic surface (typically 4-20 K).[2][3] The resulting solid matrix immobilizes the species of interest, preventing diffusion and reaction, thus permitting detailed spectroscopic investigation. This guide outlines the primary methods for forming O₂F in these matrices and the key spectroscopic data used for its definitive identification.

Synthesis and Formation Pathways in Cryogenic Matrices

The generation of O₂F radicals in cryogenic matrices is typically achieved through the in situ reaction of atomic fluorine with molecular oxygen. The most common and effective method involves the photolysis of a suitable fluorine precursor.

Photolysis of Molecular Fluorine (F₂) and Dioxygen (O₂) Mixtures

The principal method for producing the O₂F radical is the ultraviolet photolysis of molecular fluorine (F₂) in a matrix containing molecular oxygen (O₂).[1][2][3] The process begins with the co-condensation of a mixture of F₂, O₂, and a matrix gas (e.g., Argon) onto a cryogenic window. Subsequent irradiation with UV light cleaves the F-F bond, generating mobile fluorine atoms within the matrix. These F atoms can then diffuse and react with adjacent O₂ molecules to form the O₂F radical.

The reaction sequence is as follows:

Thermal Decomposition of Dioxygen Difluoride (O₂F₂)

An alternative pathway involves the thermal decomposition of dioxygen difluoride (O₂F₂).[1] While less commonly used for matrix isolation studies due to the precursor's instability, the decomposition reaction is a known source of the O₂F radical.

The decomposition reaction is:

-

O₂F₂ → O₂F• + F•[1]

Experimental Protocols

Precise experimental control is critical for the successful formation and characterization of O₂F in a cryogenic matrix. The following sections detail the typical methodologies.

Matrix Isolation and Deposition

-

Precursor Mixture Preparation: A gaseous mixture of the precursors (e.g., F₂ and O₂) is prepared with a high dilution ratio in an inert matrix gas, typically Argon (Ar) or Nitrogen (N₂). Common ratios range from 1:500 to 1:2000 (precursor:matrix).

-

Cryostat Setup: A cryostat capable of reaching temperatures of 4-20 K is used. The central component is a transparent window (e.g., CsI or KBr for infrared studies) onto which the matrix is deposited.

-

Deposition: The gas mixture is slowly deposited onto the cold window over a period of several hours. The slow deposition rate ensures the formation of a clear, solid matrix and proper isolation of the precursor molecules.

In Situ Radical Generation (Photolysis)

-

Light Source: A high-pressure mercury arc lamp is a common UV source for photolyzing the F₂ precursor within the matrix.

-

Irradiation: The deposited matrix is irradiated with UV light. The duration of photolysis is optimized to maximize the yield of the desired radical while minimizing secondary reactions.

-

Temperature Control: The matrix temperature is maintained at the lowest possible level (e.g., 4.2 K) during photolysis to trap the newly formed radicals immediately and prevent their diffusion and subsequent reactions.[2]

Spectroscopic Analysis

-

Infrared (IR) Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is used to obtain the vibrational spectrum of the trapped species. Spectra are recorded before and after photolysis to identify new absorption bands corresponding to the O₂F radical.[3] Isotopic substitution (e.g., using ¹⁸O₂) is a crucial step to confirm the vibrational assignments.[3]

-

Electron Spin Resonance (ESR) Spectroscopy: ESR spectroscopy is employed to study species with unpaired electrons, such as the O₂F radical.[2] This technique provides information about the electronic structure, specifically the g-factor and hyperfine splitting tensors, which are characteristic fingerprints of a radical.[2]

Data Presentation and Spectroscopic Characterization

The definitive identification of O₂F relies on the unique signatures observed in its infrared and ESR spectra.

Infrared Spectroscopy

The IR spectrum of O₂F is characterized by three fundamental vibrational modes. Isotopic labeling experiments have been essential for the unambiguous assignment of these bands.[3] Normal coordinate analysis indicates that the O-O bond in O₂F is a double bond, similar to that in O₂ and O₂F₂, while the O-F bond is significantly weaker than in molecules like OF₂.[3]

| Vibrational Mode | Frequency (cm⁻¹) in N₂ or Ar Matrix | Description |

| ν₁ (O-O Stretch) | 1499.7 | Strong absorption, characteristic of a double bond. |

| ν₂ (O-F Stretch) | 586.4 | Weaker absorption, indicating a relatively weak bond. |

| ν₃ (O-O-F Bend) | 376.0 | Weak absorption, observed at low frequency. |

| Table 1: Summary of Infrared Vibrational Frequencies for this compound (O₂F). Data sourced from Spratley et al. (1966).[3] |

Electron Spin Resonance (ESR) Spectroscopy

ESR spectroscopy provides detailed insight into the electronic structure of the O₂F radical. The spectrum, observed in an argon matrix at 4.2 K, is analyzed to determine the components of the g-factor and the fluorine hyperfine-splitting tensors.[2] These parameters are highly sensitive to the radical's environment and electronic distribution.[2]

| ESR Parameter | Tensor Component | Value |

| g-factor | g₁ | 2.0080 |

| g₂ | 2.0008 | |

| g₃ | 2.0022 | |

| Fluorine Hyperfine Splitting | A₁/h | ±288.4 MHz |

| A₂/h | ∓141.1 MHz | |

| A₃/h | ∓39.2 MHz | |

| Table 2: ESR Spectroscopic Parameters for this compound (O₂F) in an Argon Matrix at 4.2 K. Data sourced from Foner et al. (1967).[2] |

Visualized Workflows and Relationships

Diagrams created using Graphviz help to illustrate the experimental processes and logical connections in the study of O₂F.

References

Methodological & Application

Application Notes: Infrared Spectroscopy of Matrix-Isolated Dioxygen Monofluoride (O₂F)

Introduction

Dioxygen monofluoride (O₂F) is a highly reactive radical species of significant interest in fields such as atmospheric chemistry and the study of bonding in fluorine-oxygen compounds.[1] Due to its inherent instability under normal conditions, specialized techniques are required for its characterization. Matrix isolation infrared (IR) spectroscopy is a powerful method for studying such transient species.[2][3][4] This technique involves trapping the reactive molecule in an inert, solid matrix at cryogenic temperatures, which inhibits diffusion and reaction, allowing for detailed spectroscopic analysis.[2][3] These application notes provide a summary of the methodology and key spectroscopic data for the characterization of O₂F using this technique.

Principle of the Method

The matrix isolation technique involves the co-deposition of a precursor mixture (e.g., fluorine and oxygen) diluted in a large excess of an inert gas (the matrix) onto a cryogenic surface.[3] Subsequent in situ photolysis of the precursors generates the species of interest, in this case, the O₂F radical.[5][6] The low temperature of the matrix (typically 4-20 K) prevents the rotation of the trapped molecules, resulting in sharp, well-resolved vibrational bands in the infrared spectrum.[3][4] Isotopic substitution studies can be employed to confirm the vibrational assignments and provide insights into the molecular structure and bonding.[5][6]

Applications

-

Vibrational Analysis: Determination of the fundamental vibrational frequencies of the O₂F radical, which are crucial for understanding its molecular structure and force field.

-

Bonding Studies: The vibrational frequencies, particularly the O-O stretching mode, provide insight into the nature of the bonding within the molecule, indicating a double-bond character for the O-O bond.[5][6]

-

Isotopic Substitution Studies: Confirmation of the identity of the absorbing species and the assignment of vibrational modes through the analysis of isotopic shifts.[5][6]

-

Reaction Dynamics: The matrix environment allows for the study of the formation of O₂F from its precursors and its subsequent reactions upon controlled annealing of the matrix.

Experimental Protocols

1. Preparation of the Gas Mixture

A gaseous mixture of fluorine (F₂) and oxygen (O₂) diluted in an inert matrix gas (e.g., nitrogen, argon, or oxygen) is prepared using standard manometric procedures in a glass vacuum system. The typical ratio of matrix gas to reactants (M/R) should be high to ensure good isolation, generally in the range of 200:1 to 1000:1. A representative mixture would be F₂:O₂:Ar in the ratio of 1:1:200. For isotopic studies, oxygen enriched with ¹⁸O is used.[6]

2. Matrix Deposition and Photolysis

The experimental setup consists of a low-temperature cryostat capable of reaching temperatures of 20 K or lower, equipped with an infrared-transparent window (e.g., CsI). The gas mixture is deposited onto the cold window at a controlled rate. The O₂F radical is then generated in situ by photolysis of the deposited matrix.

-

Cryostat and Substrate: A closed-cycle helium cryostat or a liquid hydrogen Dewar is used to cool a CsI window to approximately 20 K.

-

Deposition: The F₂/O₂/Matrix gas mixture is slowly deposited onto the cold window.

-

Photolysis: The deposited matrix is irradiated with a UV light source (e.g., a medium-pressure mercury arc lamp) to induce the photolysis of F₂ and subsequent reaction with O₂ to form O₂F.[1][5][6] The duration of photolysis can be varied to control the concentration of the product.

3. Infrared Spectroscopic Measurement

Infrared spectra are recorded before and after photolysis to identify the absorption bands corresponding to the O₂F radical.

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is used to record the spectra. The spectral range should cover the expected vibrational frequencies of O₂F.

-

Data Acquisition: Spectra are typically recorded at a resolution of 1 cm⁻¹ or better. Multiple scans are averaged to improve the signal-to-noise ratio.

-

Analysis: The spectrum of the deposited matrix before photolysis is used as a background. The difference spectrum reveals the absorption bands of the newly formed species. The identification of O₂F is confirmed by observing its characteristic vibrational frequencies and the corresponding shifts upon isotopic substitution.[5][6]

Data Presentation

The experimentally observed vibrational frequencies for this compound and its isotopologues isolated in a nitrogen matrix are summarized in the table below.

| Vibrational Mode | ¹⁶O¹⁶OF (cm⁻¹) | ¹⁶O¹⁸OF (cm⁻¹) | ¹⁸O¹⁶OF (cm⁻¹) | ¹⁸O¹⁸OF (cm⁻¹) | Assignment |

| ν₁ | 1499.7[5][6] | 1458.2 | 1458.2 | 1416.4[6] | O-O Stretch |

| ν₂ | 586.4[5][6] | 580.0 | 568.9 | 562.5[6] | O-F Stretch |

| ν₃ | 376.0[5][6] | 372.1 | 369.8 | 365.9 | O-O-F Bend |

Mandatory Visualization

References

Detecting the Elusive Dioxygen Monofluoride (O2F) Radical using Vibrational Spectroscopy

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The dioxygen monofluoride (O₂F) radical is a highly reactive, transient species implicated in various chemical processes, including atmospheric and combustion chemistry. Its fleeting nature makes direct detection and characterization challenging. Vibrational spectroscopy, particularly infrared (IR) spectroscopy, coupled with the matrix isolation technique, has proven to be an indispensable tool for identifying and studying the fundamental properties of this radical. This application note provides a detailed overview and experimental protocol for the detection of the O₂F radical using vibrational spectroscopy.

Principle

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. When a molecule absorbs infrared radiation, it transitions to a higher vibrational state. The frequency of the absorbed radiation corresponds to the vibrational frequency of a specific molecular motion (e.g., stretching or bending of bonds). Since the vibrational frequencies are unique to a molecule's structure and bonding, the resulting spectrum serves as a molecular "fingerprint."

For highly reactive species like the O₂F radical, direct spectroscopic measurement in the gas or liquid phase is often impossible due to its short lifetime and low concentration. The matrix isolation technique overcomes this limitation by trapping the radical in a solid, inert gas matrix (such as argon or nitrogen) at cryogenic temperatures (typically below 20 K).[1] This inert environment stabilizes the radical, preventing diffusion and reaction, thus allowing for spectroscopic characterization.[1]

Quantitative Data: Vibrational Frequencies of the O₂F Radical

The fundamental vibrational frequencies of the O₂F radical have been determined experimentally using matrix isolation infrared spectroscopy.[2][3] These frequencies, along with their assignments, are summarized in the table below. Isotopic substitution, for example using ¹⁸O₂, is a key technique to confirm the vibrational assignments.[2][3]

| Vibrational Mode | Description | Frequency (cm⁻¹) in Argon Matrix | Reference |

| ν₁ | O-O Stretch | 1499.7 | [2][3] |

| ν₂ | O-F Stretch | 586.4 | [2][3] |

| ν₃ | O-O-F Bend | 376.0 | [2][3] |

Experimental Protocol: Matrix Isolation Infrared Spectroscopy

This protocol outlines the key steps for the generation and detection of the O₂F radical using matrix isolation IR spectroscopy. The primary method for generating the O₂F radical in this setup is through the photolysis of a precursor mixture.[2][3]

1. Materials and Equipment

-

Precursor Gases: Fluorine (F₂) and Oxygen (O₂) (and isotopic ¹⁸O₂ for assignment confirmation).

-

Matrix Gas: High-purity inert gas (e.g., Argon or Nitrogen).

-

Cryostat: Capable of reaching temperatures of 20 K or lower, equipped with a transparent window for IR spectroscopy (e.g., CsI).

-

Gas Handling System: For precise mixing and deposition of gas mixtures.

-

Photolysis Source: UV lamp (e.g., mercury arc lamp).

-

Fourier Transform Infrared (FTIR) Spectrometer: With a detector sensitive in the mid-infrared region.

2. Experimental Procedure

-

Preparation of Gas Mixture: Prepare a dilute gas mixture of the precursors (F₂ and O₂) in the matrix gas. A typical molar ratio would be 1:1:1000 (F₂:O₂:Ar). The high dilution is crucial for isolating individual precursor molecules and subsequent radicals.

-

Deposition: Cool the cryostat window to the desired low temperature (e.g., 20 K). Slowly deposit the gas mixture onto the cold window. The gases will co-condense to form a solid, transparent matrix.

-

Record Background Spectrum: Record an IR spectrum of the matrix containing the unphotolyzed precursor molecules. This will serve as a background spectrum.

-

Photolysis: Irradiate the matrix with UV light from the photolysis source for a specific duration. The UV photons will induce the dissociation of F₂ into fluorine atoms, which can then react with O₂ to form the O₂F radical.

-

Record Sample Spectrum: After photolysis, record another IR spectrum of the matrix.

-

Data Analysis: Subtract the background spectrum (from step 3) from the sample spectrum (from step 5). The resulting difference spectrum will show the absorption bands of the newly formed species, including the O₂F radical. The characteristic vibrational frequencies listed in the table above should be observed.

-

Confirmation (Optional but Recommended): Repeat the experiment using isotopically labeled oxygen (¹⁸O₂). The vibrational frequencies involving oxygen atoms (O-O stretch and O-F stretch) will shift to lower wavenumbers, confirming their assignment to the O₂F radical.

Complementary Techniques

While matrix isolation IR spectroscopy is the most established method for detecting the O₂F radical, other vibrational spectroscopy techniques could theoretically be employed.

Diagrams

Caption: Experimental workflow for detecting the O₂F radical.

Caption: Simplified reaction pathway for O₂F radical formation.

Conclusion

Vibrational spectroscopy, particularly when combined with the matrix isolation technique, provides a powerful and reliable method for the detection and characterization of the highly reactive O₂F radical. The well-defined infrared absorption bands at approximately 1499.7, 586.4, and 376.0 cm⁻¹ serve as a unique spectral signature for this species. The detailed experimental protocol provided herein offers a robust framework for researchers to successfully identify this elusive radical in their experimental systems.

References

- 1. Uncovering low-frequency vibrations in surface-enhanced Raman of organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 3. Solution Raman spectrum and normal-co-ordinate analysis of dioxygen difluoride | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Application Notes: Electron Paramagnetic Resonance (EPR) Studies of the Dioxygenyl Fluoride (O₂F) Radical

Introduction

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying chemical species that have one or more unpaired electrons. The dioxygenyl fluoride (O₂F) radical, a highly reactive and unstable species, possesses an unpaired electron, making it an ideal candidate for EPR investigation. EPR spectroscopy provides valuable insights into the electronic structure, bonding, and molecular geometry of O₂F, which are challenging to obtain through other experimental methods.

Principle and Application

The fundamental principle of EPR involves the absorption of microwave radiation by an unpaired electron in the presence of a static magnetic field. The interaction of the electron's magnetic moment with the applied magnetic field splits the electron spin states (Zeeman effect). Transitions between these states can be induced by microwave radiation of the appropriate frequency. The resulting EPR spectrum is characterized by specific parameters, namely the g-factor and hyperfine coupling constants, which act as fingerprints for the paramagnetic species.

For the O₂F radical, EPR studies are crucial for:

-

Unambiguous Identification: The characteristic g-values and fluorine hyperfine splitting pattern provide a definitive signature for the O₂F radical, confirming its formation in a given chemical system.

-

Electronic Structure Determination: Analysis of the g-tensor components reveals information about the distribution of the unpaired electron within the molecule and the extent of spin-orbit coupling. This helps in understanding the nature of the molecular orbitals involved in bonding.

-

Molecular Geometry Insights: The anisotropy of the g-tensor and the fluorine hyperfine coupling tensor provides clues about the geometry of the O₂F radical. For instance, the observation of distinct tensor components is consistent with a bent molecular structure.

-

Understanding Reaction Mechanisms: By detecting O₂F as a transient intermediate, EPR can help elucidate the mechanisms of reactions involving fluorine and oxygen-containing compounds.

Significance for Researchers and Drug Development

While O₂F itself is not a therapeutic agent, understanding the behavior of such highly reactive oxygen and fluorine-containing species is of significant interest in several scientific domains. For researchers in materials science and propellant chemistry, the characterization of energetic species like O₂F is critical. In the context of drug development and life sciences, studying the interactions of reactive oxygen species (ROS) and reactive fluorine species is important for understanding oxidative stress, toxicology, and the metabolism of fluorinated drugs. EPR provides a unique tool to probe these short-lived, reactive intermediates.

Experimental Protocols

The following protocol for the generation and EPR analysis of the O₂F radical is based on the matrix isolation method, which allows for the trapping and stabilization of highly reactive species at cryogenic temperatures.

Protocol: Matrix Isolation EPR of O₂F

1. Materials and Reagents:

-

High-purity oxygen gas (O₂)

-

High-purity fluorine gas (F₂)

-

High-purity argon gas (Ar)

-

Quartz EPR tubes

2. Equipment:

-

EPR spectrometer (X-band) equipped with a cryostat capable of reaching 4.2 K (liquid helium temperature)

-

Microwave bridge

-

Magnetic field controller

-

Gas handling manifold for precise mixing of gases

-

UV photolysis source (e.g., a mercury arc lamp)

-

Deposition system for matrix isolation

3. Experimental Procedure:

-

Sample Preparation:

-

Prepare a gas mixture of F₂ and O₂ diluted in a large excess of argon. A typical mixing ratio would be Ar:O₂:F₂ of 1000:1:1.

-

The gas mixture is slowly deposited onto a cold finger (e.g., a sapphire rod) maintained at a cryogenic temperature (typically around 4.2 K) within the EPR cavity. This forms a rigid argon matrix, isolating the O₂ and F₂ molecules.

-

-

Generation of O₂F Radical:

-

The O₂F radical is produced in situ by the photolytic decomposition of F₂ followed by the reaction of fluorine atoms with O₂.

-

Irradiate the argon matrix containing O₂ and F₂ with a UV light source. The UV radiation dissociates the F₂ molecules into fluorine atoms.

-

The highly reactive fluorine atoms then react with the trapped O₂ molecules to form the O₂F radical.

-

-

EPR Spectrum Acquisition:

-

Place the cold finger with the deposited matrix into the resonant cavity of the EPR spectrometer.

-

Cool the sample to the desired temperature (e.g., 4.2 K) using a liquid helium cryostat.

-

Record the EPR spectrum by sweeping the magnetic field while irradiating the sample with microwaves (typically in the X-band, around 9.5 GHz). The spectrum is usually recorded as the first derivative of the absorption.

-

4. Data Analysis:

-

The resulting EPR spectrum of O₂F will exhibit features arising from the interaction of the unpaired electron with the ¹⁹F nucleus (I=1/2).

-

Analyze the spectrum to determine the principal components of the g-tensor (g₁, g₂, g₃) and the fluorine hyperfine coupling tensor (A₁, A₂, A₃).

-

Computer simulation of the spectrum is often necessary to accurately extract these parameters from the experimental data.

Quantitative Data

The following table summarizes the reported EPR parameters for the O₂F radical observed in an argon matrix at 4.2 K.[1]

| Parameter | Component | Value (Mc/sec) |

| g-factor | g₁ | 2.0080 |

| g₂ | 2.0008 | |

| g₃ | 2.0022 | |

| Fluorine HyperfineSplitting Tensor | A₁/h | ±288.4 |

| A₂/h | ∓141.1 | |

| A₃/h | ∓39.2 |

Visualizations

Caption: Experimental workflow for the EPR study of the O₂F radical.

Caption: Logical relationship for EPR data analysis of the O₂F radical.

References

Application Notes & Protocols: Matrix Isolation Techniques for Studying Reactive Intermediates

Introduction

Matrix isolation is a powerful experimental technique used to trap and study highly reactive and short-lived chemical species, such as free radicals, carbenes, nitrenes, and other reaction intermediates.[1][2] The method involves embedding the species of interest within a rigid, inert, and transparent solid matrix at cryogenic temperatures, typically near absolute zero.[2] This environment physically separates the reactive intermediates from one another, preventing self-reaction or decomposition and significantly extending their lifetime, allowing for detailed spectroscopic characterization.[2][3] The technique, pioneered in the 1950s by George C. Pimentel, has become an indispensable tool for elucidating complex reaction mechanisms, characterizing novel molecular structures, and understanding chemical bonding in species that are otherwise impossible to observe under normal conditions.[1][4]

Core Principles

The success of the matrix isolation technique hinges on several key principles:

-

Inert Matrix: The host material is typically a noble gas (e.g., Argon, Neon) or nitrogen, chosen for its chemical inertness and broad optical transparency.[1] This ensures that the trapped guest species is studied with minimal perturbation from its environment.[5]

-

Cryogenic Temperatures: Experiments are conducted at temperatures low enough to solidify the matrix gas (e.g., 3-20 K).[6] These low temperatures quench the thermal energy of the trapped species, preventing diffusion and subsequent reactions.[2]

-

High Dilution: The sample of interest is mixed with a large excess of the matrix gas, with ratios often exceeding 1000:1.[5] This high dilution ensures that individual guest molecules are spatially isolated within the matrix cage, preventing intermolecular reactions.[5]

-

Spectroscopic Analysis: The rigid matrix inhibits the rotational and translational motion of the trapped species.[7] This simplifies the resulting spectra (e.g., Infrared, UV-Vis), leading to sharp, well-resolved absorption bands that provide clear structural information.[1][8]

Experimental Workflow and Apparatus

The general workflow for a matrix isolation experiment involves the co-deposition of a precursor molecule and a matrix gas onto a cryogenic window, followed by in-situ generation of the reactive intermediate and spectroscopic analysis.

References

- 1. Matrix isolation - Wikipedia [en.wikipedia.org]

- 2. Matrix Isolation | Research Starters | EBSCO Research [ebsco.com]

- 3. uprise.ceas3.uc.edu [uprise.ceas3.uc.edu]

- 4. Matrix Isolation [info.ifpan.edu.pl]

- 5. Organic Chemistry 2 - Methods - Ruhr-Universität Bochum [ruhr-uni-bochum.de]

- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]

- 7. On the synergy of matrix-isolation infrared spectroscopy and vibrational configuration interaction computations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: The Role of Dioxygen Monofluoride in Atmospheric Ozone Depletion

Prepared for: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the atmospheric chemistry of dioxygen monofluoride (O₂F), also known as the fluoroperoxy radical (FO₂), with a specific focus on its role in stratospheric ozone depletion. While fluorine-containing compounds have been scrutinized for their atmospheric impact, current scientific consensus indicates that this compound does not play a significant role in catalytic ozone destruction. This is primarily due to the rapid scavenging of fluorine atoms, which prevents their participation in efficient catalytic cycles. These notes detail the relevant chemical reactions, summarize the kinetic data, and provide generalized experimental and computational protocols for studying the atmospheric chemistry of reactive fluorine species.

Introduction: The Minor Role of this compound in Ozone Depletion

The depletion of the stratospheric ozone layer is a critical environmental issue, primarily driven by catalytic cycles involving halogen radicals, particularly chlorine (Cl) and bromine (Br). These cycles, often denoted as XOₓ cycles (where X = Cl or Br), can destroy thousands of ozone molecules per halogen atom.

Fluorine atoms (F) are also released in the stratosphere from the photolysis of certain anthropogenic compounds. This raises the question of whether analogous FOₓ catalytic cycles could contribute to ozone depletion. However, radicals containing fluorine and oxygen, such as this compound (O₂F or FO₂), are not considered significant contributors to ozone loss.[1] The primary reason is the high efficiency of chain termination reactions that sequester fluorine atoms into the stable reservoir species, hydrogen fluoride (HF).[1] HF is highly stable and readily soluble in atmospheric water droplets, leading to its eventual removal from the stratosphere through precipitation.[2][3]

This document outlines the fundamental atmospheric chemistry of this compound and the experimental and computational methods used to elucidate its behavior.

Atmospheric Chemistry of this compound (O₂F)

The atmospheric chemistry of O₂F is characterized by its formation from fluorine atoms and its subsequent reactions, which are largely inefficient in promoting ozone depletion.

Formation of this compound

This compound is formed in the stratosphere through the three-body association reaction of a fluorine atom with molecular oxygen:

F + O₂ + M → O₂F + M

where M is a third body (typically N₂ or O₂) that stabilizes the newly formed O₂F radical.

Hypothetical Catalytic Cycle and Inefficiency

A hypothetical catalytic cycle for ozone destruction involving FOₓ radicals can be proposed, analogous to the ClOₓ and BrOₓ cycles:

Step 1: F + O₃ → FO + O₂ Step 2: FO + O → F + O₂ Net Reaction: O₃ + O → 2O₂

However, the efficacy of this cycle is severely limited. While the reaction of F atoms with ozone is fast, the subsequent steps are either too slow or are outcompeted by rapid termination reactions. The reaction of the fluorine monoxide radical (FO) with atomic oxygen is not the dominant fate of FO. More importantly, the initial fluorine atom is highly likely to be removed from the cycle before it can react with ozone.

Chain Termination Reactions

The primary reason for the negligible role of FOₓ in ozone depletion is the rapid and efficient termination of the potential catalytic chain. Fluorine atoms react swiftly with methane (CH₄) and water vapor (H₂O), both of which are present in significant concentrations in the stratosphere, to form the highly stable hydrogen fluoride (HF).

F + CH₄ → HF + CH₃ [4] F + H₂O → HF + OH

These reactions are highly exothermic and have large rate constants, effectively scavenging free fluorine atoms and preventing them from initiating the ozone-depleting cycle.

Quantitative Data Presentation

The following tables summarize the key reaction rate constants that govern the atmospheric fate of fluorine radicals. The data clearly illustrates the rapid sink reactions that prevent fluorine from participating in catalytic ozone depletion.

Table 1: Key Reaction Rate Constants for F, FO, and O₂F Radicals

| Reaction Number | Reaction | Rate Constant (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence (k(T)) (cm³ molecule⁻¹ s⁻¹) | Reference(s) |

| (1) | F + O₃ → FO + O₂ | 2.3 x 10⁻¹¹ | 2.3 x 10⁻¹¹ e⁽⁻²³⁰/T⁾ | IUPAC |

| (2) | FO + O₃ → F + 2O₂ | < 1.0 x 10⁻¹⁵ | Not Available | IUPAC |

| (3) | F + CH₄ → HF + CH₃ | 6.6 x 10⁻¹¹ | 1.28 x 10⁻¹⁰ e⁽⁻²¹⁹/T⁾ | [4] |

| (4) | F + H₂O → HF + OH | 1.4 x 10⁻¹¹ | 1.4 x 10⁻¹¹ | IUPAC |